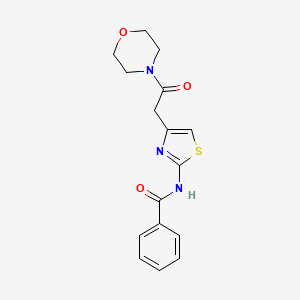

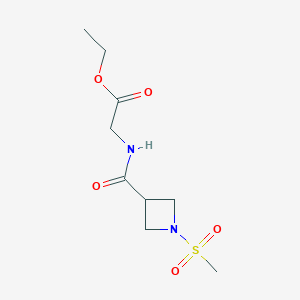

Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound could involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

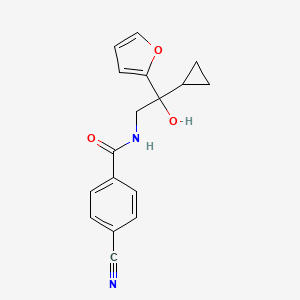

The molecular structure of this compound is characterized by a quinoline core, a pyrrolidine ring, and a benzoate group. The quinoline core is a bicyclic compound that consists of a benzene ring fused to a pyridine ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The benzoate group is a carboxylate ester.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could involve the N-heterocyclization of primary amines with diols . This reaction could be catalyzed by a Cp*Ir complex . Other reactions could involve the functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Derivatives Formation

A pivotal area of research involving this compound includes its synthesis and the formation of its derivatives. A facile synthesis approach for new 3H-Pyrrolo[2,3-c]quinoline derivatives from 4-Formylquinolines has been reported, showcasing a methodology to prepare ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates. This synthesis involves the direct condensation of ethyl azidoacetate with 4-formylquinolines, highlighting a pathway to generate a wide array of derivatives with potential biological activities (Molina, Alajarín, & Sánchez-Andrada, 1993).

Antifungal and Biological Activities

Derivatives of quinoline compounds, including those structurally related to Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate, have been synthesized and tested for their biological activities. For instance, Schiff bases derived from 3-Amino-2H-pyrano[2,3-b]quinolin-2-ones have demonstrated antifungal activities against strains like Aspergillus niger and Fusarium sp., underscoring the therapeutic potential of these compounds (Rajendran & Karvembu, 2002).

Photovoltaic Applications

The exploration of quinoline derivatives extends into the field of materials science, where compounds like Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate may have implications. Specifically, photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been investigated, with findings indicating their potential applications in organic–inorganic photodiode fabrication. This research suggests the utility of such compounds in developing new materials for energy conversion and electronic device applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety and Hazards

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry . The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles , suggesting potential for the development of new drugs based on this structure.

Propiedades

IUPAC Name |

ethyl 3-[[6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O3/c1-2-30-23(29)15-6-5-7-17(12-15)26-21-18-13-16(24)8-9-20(18)25-14-19(21)22(28)27-10-3-4-11-27/h5-9,12-14H,2-4,10-11H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUERKFHULWTRJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B2533178.png)

![N-(3,5-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2533181.png)

![2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2533186.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2533188.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533193.png)

![1-[4-(Thiomorpholine-4-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2533198.png)